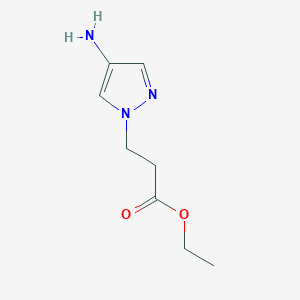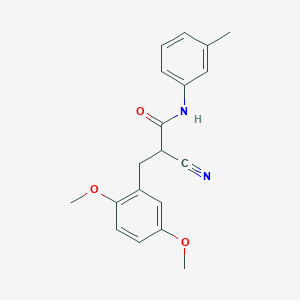![molecular formula C25H26ClNO6S B2693184 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate CAS No. 1396965-57-3](/img/structure/B2693184.png)
2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate is a complex organic compound It features a chromen ring system fused with a cyclohexane ring, a chloro substituent, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate typically involves multiple steps:
Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonamide group: This step involves the reaction of the chromen derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the ester linkage: The final step involves esterification of the sulfonamide derivative with 2-pentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biology
Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development.
Fluorescent Probes: The chromen ring system can exhibit fluorescence, making the compound useful in biological imaging.
Medicine
Anticancer Agents: The compound’s ability to interact with biological targets suggests potential as an anticancer agent.
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, which can be harnessed in drug development.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agrochemicals: It can be used in the development of new agrochemicals for crop protection.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their function.
DNA Intercalation: The planar structure of the chromen ring system allows it to intercalate into DNA, disrupting its function.
Reactive Oxygen Species Generation: The compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl acetate: Similar structure but lacks the sulfonamide group.
2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-chlorobenzenesulfonamido)pentanoate: Similar structure but with a different substituent on the sulfonamide group.
Uniqueness
Sulfonamide Group: The presence of the 4-methylbenzenesulfonamido group imparts unique biological activity, distinguishing it from other similar compounds.
Structural Complexity: The combination of the chromen ring system, chloro substituent, and sulfonamide group makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-3-6-21(27-34(30,31)16-11-9-15(2)10-12-16)25(29)33-23-14-22-19(13-20(23)26)17-7-4-5-8-18(17)24(28)32-22/h9-14,21,27H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCRYXHPCZWADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2693105.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2693108.png)

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide](/img/structure/B2693111.png)






![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
